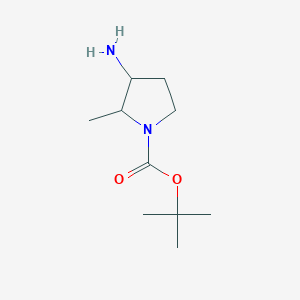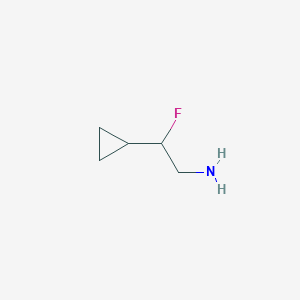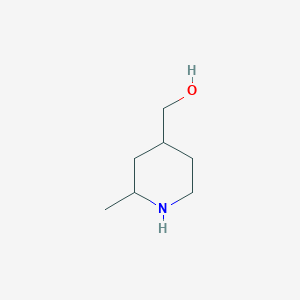
2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid
Descripción general
Descripción
2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid (2CHPCA) is a cyclopropyl-based carboxylic acid that is of interest in the scientific community due to its potential applications in organic synthesis, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence these activities, suggesting a potential area of application for compounds like 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in developing treatments or preservatives that leverage these properties. Rosmarinic acid (RA), among others, showed the highest antioxidant activity, indicating the importance of hydroxyl groups and conjugated bonds in determining bioactivity. This suggests that structurally similar compounds could have significant biological implications (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are identified as both an attractive biorenewable chemical and a microbial inhibitor at certain concentrations. This dual role highlights the potential for 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in microbial fermentation processes, where it could act as a product or as an inhibitor, depending on its concentration and the microbial species involved. Understanding the inhibition mechanisms can lead to engineered microbes with increased robustness, beneficial for industrial fermentation processes (Jarboe et al., 2013).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, to which 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid could be structurally related, is vital for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The development of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds underscores the compound's potential applicability in creating new medicinal molecules. This area of research opens up possibilities for utilizing 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in drug synthesis, leveraging hybrid catalysts for efficient production (Parmar et al., 2023).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a biomass-derived compound, showcases the utility of carboxylic acids with carboxyl and carbonyl functional groups in drug synthesis. 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid, bearing a carboxylic group, may similarly offer flexibility and diversity in drug synthesis, potentially lowering costs and simplifying synthesis steps. This suggests an unexplored area of research for 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in the synthesis of pharmaceuticals, highlighting its potential as a raw material or intermediate in the production of drugs and medical materials (Zhang et al., 2021).
Propiedades
IUPAC Name |
2-cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-5-3-9-7(4-1-2-4)10-6(5)8(12)13/h3-4,11H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYNKHKHZXGVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)






![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)

